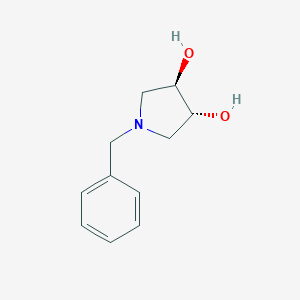![molecular formula C15H10F2N2S B063441 (1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 194161-14-3](/img/structure/B63441.png)
(1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- is a complex organic compound with the molecular formula C15H10F2N2S and a molecular weight of 288.32 g/mol. This compound is known for its unique structural features, which include a thiazole ring fused to a benzimidazole ring, and a difluorophenyl group attached to the nitrogen atom. The (S)- configuration indicates that the compound is chiral and exists in a specific enantiomeric form.
Preparation Methods
The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thiazole and benzimidazole rings. Industrial production methods may involve large-scale batch reactions with optimized parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydride for nucleophilic substitution.
Scientific Research Applications
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- can be compared with other similar compounds such as:
4,4’-Difluorobenzophenone: This compound also contains a difluorophenyl group but differs in its core structure and applications.
Sulflower: A heterocyclic compound with a sulfur-containing ring, used in different chemical contexts. The uniqueness of 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-, (S)- lies in its specific ring structure and the presence of the thiazole and benzimidazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
194161-14-3 |
|---|---|
Molecular Formula |
C15H10F2N2S |
Molecular Weight |
288.32 g/mol |
IUPAC Name |
(1S)-1-(2,6-difluorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H10F2N2S/c16-9-4-3-5-10(17)14(9)15-19-12-7-2-1-6-11(12)18-13(19)8-20-15/h1-7,15H,8H2/t15-/m0/s1 |
InChI Key |
AMLBAOPYPUXEQF-HNNXBMFYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
Isomeric SMILES |
C1C2=NC3=CC=CC=C3N2[C@@H](S1)C4=C(C=CC=C4F)F |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |
Key on ui other cas no. |
194161-14-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride](/img/structure/B63362.png)
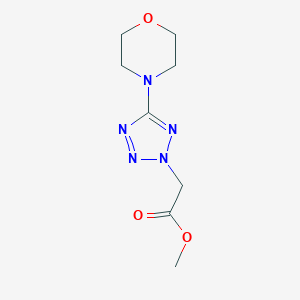
![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)



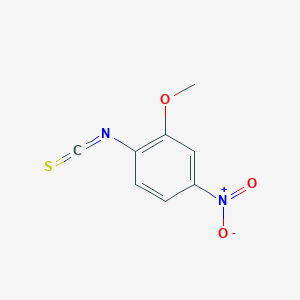
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)
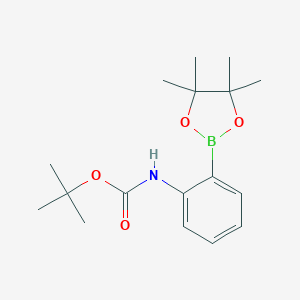
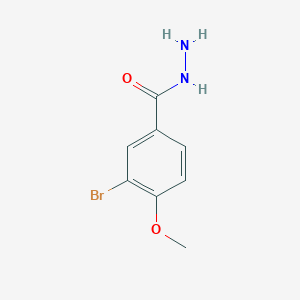
![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)

